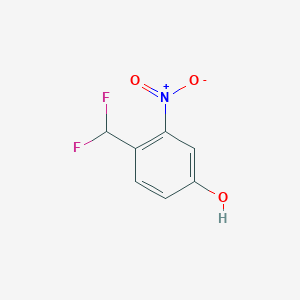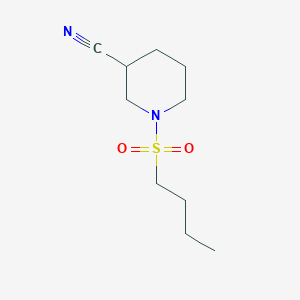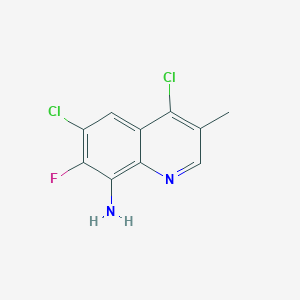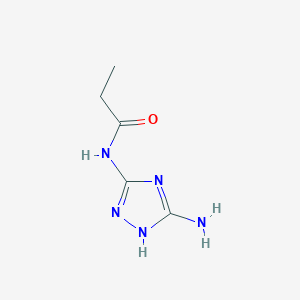
(2R)-2-Chloro-3-methylbutanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Chloro-3-methylbutanoyl chloride is an organic compound with the molecular formula C5H9ClO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2R)-2-Chloro-3-methylbutanoyl chloride can be synthesized through several methods. One common method involves the reaction of (2R)-2-chloro-3-methylbutanoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid group (-COOH) is converted to an acyl chloride group (-COCl) with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .
Industrial Production Methods
In industrial settings, the production of acyl chlorides, including this compound, often involves the use of phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5) as chlorinating agents. These reagents react with carboxylic acids to form the corresponding acyl chlorides, along with by-products such as phosphoric acid or phosphorus oxychloride .
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-Chloro-3-methylbutanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and water to form amides, esters, and carboxylic acids, respectively.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for converting carboxylic acids to acyl chlorides.
Phosphorus Trichloride (PCl3) and Phosphorus Pentachloride (PCl5): Used in industrial production of acyl chlorides.
Lithium Aluminum Hydride (LiAlH4): Used for the reduction of acyl chlorides to alcohols.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by reaction with water.
Alcohols: Formed by reduction with LiAlH4.
Wissenschaftliche Forschungsanwendungen
(2R)-2-Chloro-3-methylbutanoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: This compound is used in the development of new drugs and therapeutic agents.
Material Science: It is used in the preparation of functionalized materials and polymers.
Wirkmechanismus
The mechanism of action of (2R)-2-Chloro-3-methylbutanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-Chloro-3-methylbutanoyl chloride: The enantiomer of (2R)-2-Chloro-3-methylbutanoyl chloride, with similar chemical properties but different spatial arrangement.
2-Chlorobutanoyl chloride: A similar compound with a different alkyl group.
3-Chlorobutanoyl chloride: Another similar compound with the chlorine atom at a different position on the carbon chain.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in different biological activities and reactivities compared to its enantiomer and other similar compounds .
Eigenschaften
Molekularformel |
C5H8Cl2O |
|---|---|
Molekulargewicht |
155.02 g/mol |
IUPAC-Name |
(2R)-2-chloro-3-methylbutanoyl chloride |
InChI |
InChI=1S/C5H8Cl2O/c1-3(2)4(6)5(7)8/h3-4H,1-2H3/t4-/m1/s1 |
InChI-Schlüssel |
AJCRZNJYNFAQAC-SCSAIBSYSA-N |
Isomerische SMILES |
CC(C)[C@H](C(=O)Cl)Cl |
Kanonische SMILES |
CC(C)C(C(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





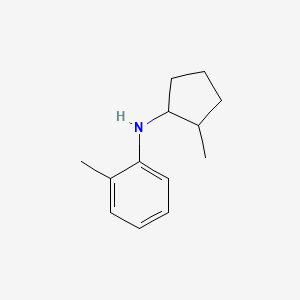
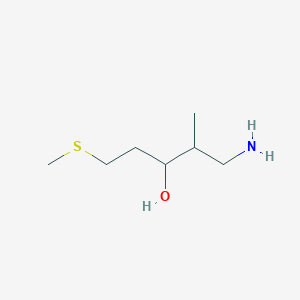
![1-[2-(Bromomethyl)butyl]cyclopent-1-ene](/img/structure/B13192392.png)
![5-Amino-3-methyl-6-[(propan-2-yl)amino]hexanoic acid](/img/structure/B13192400.png)

![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-7'-carboxylic acid](/img/structure/B13192410.png)
